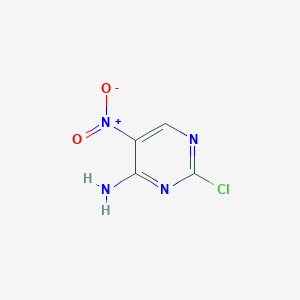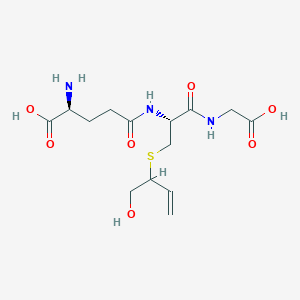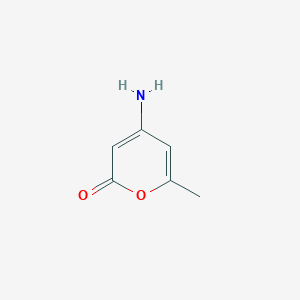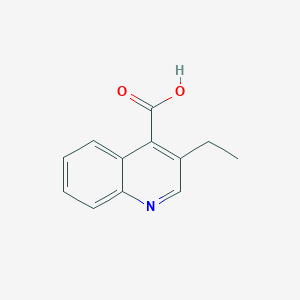
3-Fluoro-3-methyl-2,4-pentanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-3-methyl-2,4-pentanedione (FMPD) is a fluorinated β-diketone that has been widely used in scientific research due to its unique chemical properties. FMPD is a colorless liquid that is soluble in most organic solvents and has a boiling point of 96-97°C. FMPD is a versatile compound that can be used in various applications, including organic synthesis, medicinal chemistry, and material science.
Wirkmechanismus
The mechanism of action of 3-Fluoro-3-methyl-2,4-pentanedione is not well understood, but it is believed to involve the formation of stable metal complexes with various metal ions. These metal complexes may have unique chemical and physical properties that can be exploited in various applications, including catalysis, bioinorganic chemistry, and medicinal chemistry.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Fluoro-3-methyl-2,4-pentanedione have not been extensively studied, but it has been shown to be relatively non-toxic and non-carcinogenic in animal studies. 3-Fluoro-3-methyl-2,4-pentanedione has also been shown to have low acute toxicity and is not classified as a hazardous substance by regulatory agencies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Fluoro-3-methyl-2,4-pentanedione in lab experiments include its versatility, stability, and ability to form stable metal complexes. 3-Fluoro-3-methyl-2,4-pentanedione is also relatively easy to synthesize and handle, making it a useful tool for researchers. However, the limitations of using 3-Fluoro-3-methyl-2,4-pentanedione in lab experiments include its potential toxicity and the limited understanding of its mechanism of action.
Zukünftige Richtungen
There are many future directions for the use of 3-Fluoro-3-methyl-2,4-pentanedione in scientific research. One potential application is in the development of new catalysts for organic synthesis and industrial processes. 3-Fluoro-3-methyl-2,4-pentanedione could also be used as a ligand in the synthesis of new metal-organic frameworks with unique properties. Additionally, 3-Fluoro-3-methyl-2,4-pentanedione could be used in the development of new drugs and therapeutic agents for various diseases. Further research is needed to fully understand the potential applications of 3-Fluoro-3-methyl-2,4-pentanedione in these areas.
Synthesemethoden
The synthesis of 3-Fluoro-3-methyl-2,4-pentanedione can be achieved through several methods, including the Claisen condensation reaction and the aldol condensation reaction. The Claisen condensation reaction involves the reaction of ethyl acetoacetate with fluorine gas in the presence of sodium ethoxide, while the aldol condensation reaction involves the reaction of acetone with fluorine gas in the presence of sodium hydroxide. Both methods have been used to produce 3-Fluoro-3-methyl-2,4-pentanedione with good yields and high purity.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-3-methyl-2,4-pentanedione has been widely used in scientific research due to its ability to form stable complexes with various metal ions, such as copper, zinc, and iron. These metal complexes have been studied extensively for their potential applications in catalysis, bioinorganic chemistry, and medicinal chemistry. 3-Fluoro-3-methyl-2,4-pentanedione has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and sensing.
Eigenschaften
CAS-Nummer |
133860-72-7 |
|---|---|
Produktname |
3-Fluoro-3-methyl-2,4-pentanedione |
Molekularformel |
C6H9FO2 |
Molekulargewicht |
132.13 g/mol |
IUPAC-Name |
3-fluoro-3-methylpentane-2,4-dione |
InChI |
InChI=1S/C6H9FO2/c1-4(8)6(3,7)5(2)9/h1-3H3 |
InChI-Schlüssel |
QALGMGZXYYCIQT-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C(=O)C)F |
Kanonische SMILES |
CC(=O)C(C)(C(=O)C)F |
Synonyme |
2,4-Pentanedione, 3-fluoro-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




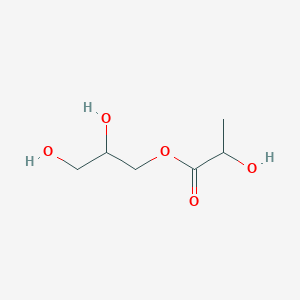
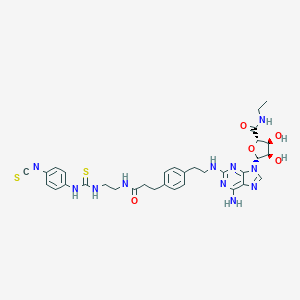
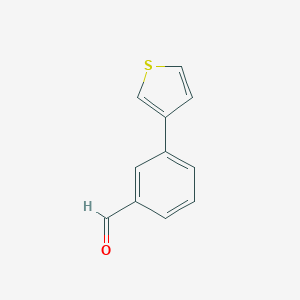
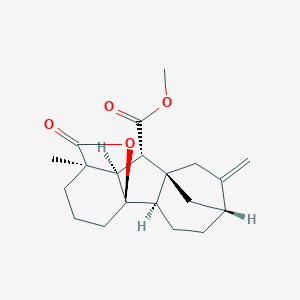
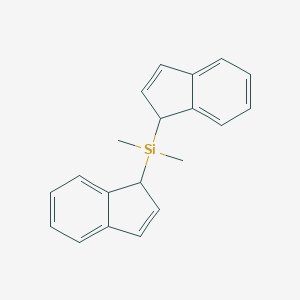

![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)

